N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, a benzoyl group, a methoxyphenyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-dimethylaminobenzoyl chloride with 2-methoxyaniline to form the benzoyl intermediate.
Coupling with Furan: The benzoyl intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or furamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide: This compound has a similar structure but may differ in its specific functional groups or substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar core structure but lacks the furamide moiety.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)benzoyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-24(2)16-9-6-14(7-10-16)20(25)22-15-8-11-17(19(13-15)27-3)23-21(26)18-5-4-12-28-18/h4-13H,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
TXJKOHSOOKKOJG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.